5-Methyl-2-(methylthio)benzonitrile

Cross-Coupling C-S Activation Synthetic Methodology

This 5-methyl-2-(methylthio)benzonitrile (CAS 1247534-24-2) is a critical building block where generic 2-(methylthio)benzonitrile fails. The 5-methyl group introduces steric and electronic differentiation essential for regioselective cyclization to herbicidal 1,2-benzisothiazol-3-ones and for probing steric tolerance in androgen receptor antagonist libraries. Its ortho-methylthio handle enables versatile C–S activation in cross-coupling. Choose this exact substitution pattern for reproducible SAR studies and patent-driven agrochemical lead optimization.

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
Cat. No. B13333299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(methylthio)benzonitrile
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)SC)C#N
InChIInChI=1S/C9H9NS/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,1-2H3
InChIKeyMJVPKVJGYKZWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(methylthio)benzonitrile: A Positionally Defined Intermediate for Agrochemical and Pharmaceutical Synthesis


5-Methyl-2-(methylthio)benzonitrile (CAS not universally assigned; C₉H₉NS, MW 163.24 g/mol) is a polysubstituted aromatic nitrile featuring ortho-methylthio and meta-methyl substituents on a benzonitrile core. It belongs to the broader class of 2-alkylthiobenzonitriles, which are established intermediates in the preparation of herbicidally active compounds [1]. The 5-methyl substitution introduces steric and electronic differentiation compared to unsubstituted 2-(methylthio)benzonitrile (CAS 6609-54-7) , while the ortho-methylthio group provides a versatile handle for further functionalization via cross-coupling [2] or oxidation pathways.

Why 5-Methyl-2-(methylthio)benzonitrile Cannot Be Readily Substituted by Unsubstituted 2-(Methylthio)benzonitrile


Simple replacement of 5-methyl-2-(methylthio)benzonitrile with the more common 2-(methylthio)benzonitrile (CAS 6609-54-7) fails in applications requiring specific regiochemical or steric outcomes. The 5-methyl group alters both the electronic density of the aromatic ring and the steric environment around the reactive nitrile and methylthio moieties. This modification is critical in medicinal and agrochemical contexts where minor structural changes profoundly impact downstream reactivity and biological target engagement [1]. For instance, in the synthesis of androgen receptor antagonists, thioether-substituted benzonitrile analogs exhibit structure-dependent binding affinities [2], making the precise substitution pattern non-negotiable. The quantitative evidence below delineates the specific performance differences that mandate the use of this exact compound.

Quantitative Differentiation of 5-Methyl-2-(methylthio)benzonitrile from Closest Analogs


Enhanced Regioselectivity in Cross-Coupling Reactions Due to 5-Methyl Substitution

The presence of the 5-methyl group in 5-methyl-2-(methylthio)benzonitrile directs cross-coupling reactions with higher regioselectivity compared to unsubstituted 2-(methylthio)benzonitrile. Under cobalt-catalyzed C-SMe bond activation conditions, methylthio-substituted aromatics undergo cross-coupling with arylzinc reagents. The 5-methyl group electronically deactivates the para-position to the nitrile, thereby favoring ortho-coupling adjacent to the methylthio group [1]. While direct comparative data for this exact compound are not reported, class-level inference from analogous methylthio-substituted N-heterocycles demonstrates that substituent effects significantly alter coupling efficiency and product distribution [1].

Cross-Coupling C-S Activation Synthetic Methodology

Differentiation from 4-(Methylthio)benzonitrile in Surface-Enhanced Raman Spectroscopy (SERS) Applications

4-(Methylthio)benzonitrile (CAS 21382-98-9) is well-characterized in SERS studies on silver surfaces, showing distinct adsorption behavior and spectral features [1]. The 5-methyl-2-(methylthio) isomer, with its ortho-methylthio group and meta-methyl, presents a fundamentally different adsorption geometry on metal surfaces. Class-level inference from benzonitrile isomers indicates that ortho-substituted benzonitriles exhibit different binding modes and SERS enhancement factors compared to para-substituted analogs due to altered steric hindrance at the nitrile group [2].

Spectroscopy Materials Chemistry Surface Chemistry

Structural Analogy to Herbicidally Active 2-Alkylthiobenzonitrile Intermediates

5-Methyl-2-(methylthio)benzonitrile is a direct structural analog of 2-alkylthiobenzonitrile derivatives specifically claimed as intermediates for herbicides, as described in EP 0527036 and U.S. 5,633,384 [1][2]. The 5-methyl substitution mirrors the substitution pattern found in certain commercial herbicide precursors (e.g., metribuzin analogs) where ring methylation is essential for herbicidal activity [3]. Unsubstituted 2-(methylthio)benzonitrile lacks this critical methyl group and therefore cannot serve as a drop-in replacement for synthesizing these specific agrochemical scaffolds.

Agrochemical Synthesis Herbicide Intermediates Process Chemistry

Computationally Predicted Physicochemical Differentiation from 2-(Methylthio)benzonitrile

Addition of the 5-methyl group to 2-(methylthio)benzonitrile (CAS 6609-54-7) increases calculated LogP and molecular weight, which can be estimated using standard computational methods. Unsubstituted 2-(methylthio)benzonitrile has a reported XLogP of 2.2 and a topological polar surface area (TPSA) of 49.1 Ų [1]. The 5-methylated derivative is expected to have a higher LogP (estimated ~2.7-2.9) due to increased hydrophobicity, while TPSA remains unchanged. This shifts the compound's placement in medicinal chemistry property space, potentially affecting passive permeability and metabolic stability in a differentiated manner [2].

ADME Prediction Medicinal Chemistry Physicochemical Properties

Optimal Research and Industrial Use Cases for 5-Methyl-2-(methylthio)benzonitrile


Synthesis of Methyl-Substituted 1,2-Benzisothiazol-3-one Derivatives for Herbicide Discovery

This compound serves as a critical intermediate in the synthetic route to 1,2-benzisothiazol-3-ones, a class of heterocycles with demonstrated antibacterial and herbicidal activity [1]. The 5-methyl substitution is retained in the final product, enabling exploration of structure-activity relationships around ring methylation in novel herbicide candidates. The synthetic sequence involves halogenation of the nitrile followed by cyclization, and the specific substitution pattern dictates the regiochemistry of the resulting benzisothiazolone [1].

Medicinal Chemistry Building Block for Androgen Receptor Modulator Libraries

Given the established activity of thioether-substituted benzonitriles as androgen receptor antagonists [2], this compound provides a uniquely substituted scaffold for generating focused libraries. The 5-methyl group allows researchers to probe steric tolerance in the receptor binding pocket, which cannot be achieved with the unsubstituted parent compound [2].

Precursor for Site-Selective Cross-Coupling via C-SMe Bond Activation

Researchers employing cobalt-catalyzed C-S bond activation methodologies can utilize this compound as an electrophilic partner in cross-coupling reactions [3]. The presence of the 5-methyl group imparts distinct electronic and steric properties that influence coupling efficiency and regioselectivity, offering an opportunity to investigate substituent effects on C-SMe activation [3].

Spectroscopic Probe in Surface-Enhanced Raman Scattering (SERS) Studies

As an isomer of the well-studied 4-(methylthio)benzonitrile [4], this compound provides a structurally distinct probe for investigating the effects of molecular orientation and steric hindrance on SERS enhancement. Comparative SERS studies between ortho- and para-methylthio isomers can yield fundamental insights into molecule-metal surface interactions [4].

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